molecular formula C16H16N4OS B2413379 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2034505-53-6

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2413379
CAS RN: 2034505-53-6
M. Wt: 312.39
InChI Key: JDJPGJBDLKZJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as PI3Kδ inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PI3Kδ inhibitor is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.

Scientific Research Applications

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor has shown promising results in preclinical studies, indicating its potential as a targeted therapy for hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In autoimmune disorders, N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor has been investigated for its ability to modulate the immune response and reduce inflammation. In inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor has been studied for its potential to reduce airway inflammation and improve lung function.

Mechanism of Action

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor selectively targets the delta isoform of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, which is primarily expressed in immune cells such as B cells, T cells, and natural killer (NK) cells. By inhibiting N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ, N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor blocks the activation of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival. Inhibition of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ also reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of immune cells, and reduce the production of pro-inflammatory cytokines. In animal models of autoimmune disorders and inflammatory diseases, N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor has been shown to reduce inflammation and improve disease symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor is its selectivity for the delta isoform of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, which reduces the risk of off-target effects. N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor is its potential toxicity, particularly in the liver and immune system. Further studies are needed to investigate the safety and efficacy of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor in humans.

Future Directions

There are several future directions for research on N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune disorders. Another area of interest is the investigation of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor in other diseases, such as neurodegenerative diseases and metabolic disorders. Furthermore, the development of more potent and selective N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitors is an ongoing area of research.

Synthesis Methods

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamideδ inhibitor involves the reaction of 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine and 2-bromo-1-(thiophen-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain the final compound. This method has been reported in several scientific publications, and it has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-15(12-13-4-3-11-22-13)18-7-9-20-10-8-19-16(20)14-5-1-2-6-17-14/h1-6,8,10-11H,7,9,12H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJPGJBDLKZJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.